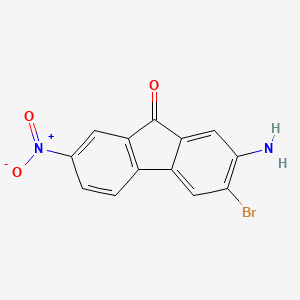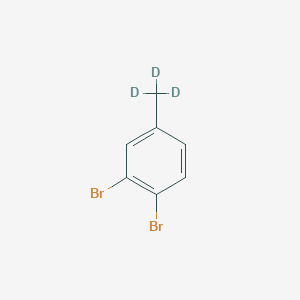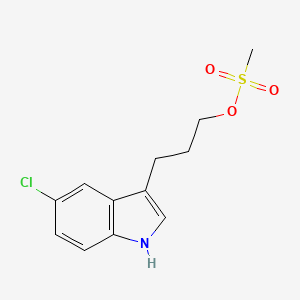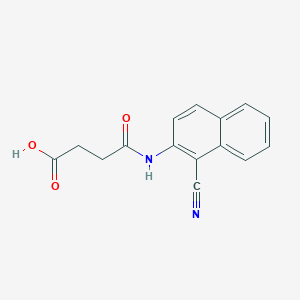
4-(1-Cyanonaphthalen-2-ylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a butanoic acid backbone, a cyano group attached to a naphthalene ring, and an amino group linked to a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene.
Introduction of the Cyano Group: The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene.
Formation of the Butanoic Acid Derivative: Separately, butanoic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 1-cyanonaphthalene with the butanoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano or keto groups, potentially forming amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学研究应用
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino and keto groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme inhibition, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
4-Phenylbutyric Acid: Similar in structure but lacks the cyano and naphthalene groups.
4-Cyano-2-(4-fluoronaphthalen-1-yl)butanoic Acid: Shares the cyano and naphthalene groups but differs in the substitution pattern.
4-Amino-3-(2-(4-hydroxyphenyl)ethyl)benzenebutanoic Acid: Contains an amino group and a butanoic acid backbone but differs in the aromatic substitution.
Uniqueness
The uniqueness of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a naphthalene ring makes it particularly interesting for synthetic and medicinal chemistry.
This detailed article provides a comprehensive overview of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
16201-73-3 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
4-[(1-cyanonaphthalen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H12N2O3/c16-9-12-11-4-2-1-3-10(11)5-6-13(12)17-14(18)7-8-15(19)20/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChI 键 |
QBAJQKUIUQGUSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


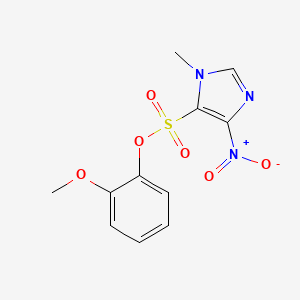
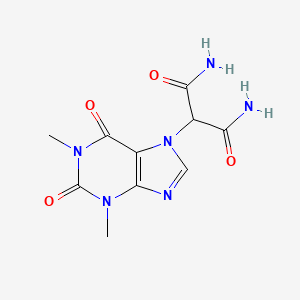

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
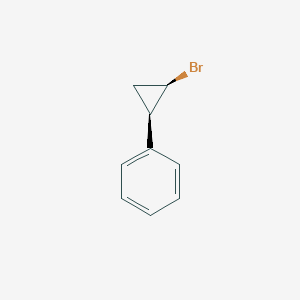

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
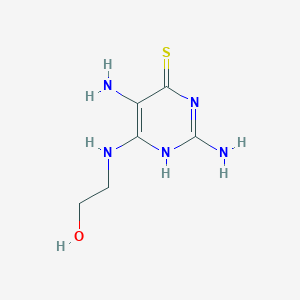

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
